Enterobactin Biosynthesis Pathway: A Technical Guide for Researchers
Enterobactin Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Examination of the Core Intermediates and Enzymology for Drug Development Professionals, Researchers, and Scientists.
This technical guide provides a comprehensive overview of the enterobactin biosynthesis pathway, a critical mechanism for iron acquisition in many Gram-negative bacteria and a promising target for novel antimicrobial strategies. This document details the pathway's intermediates, the enzymes responsible for their transformation, and available quantitative data. It also provides detailed experimental protocols for the study of this pathway and visual representations of the key processes.
The Enterobactin Biosynthesis Pathway: An Overview
Enterobactin is a high-affinity siderophore produced by Escherichia coli and other enteric bacteria to scavenge ferric iron (Fe³⁺) from the environment, a process essential for their survival and virulence.[1][2] The biosynthesis of enterobactin is a multi-step enzymatic process that converts the primary metabolite chorismate into the final cyclic trilactone structure of enterobactin. This pathway is encoded by the ent gene cluster, which includes the genes entA, entB, entC, entD, entE, and entF.[2]
The pathway can be broadly divided into two main stages: the formation of the catechol precursor, 2,3-dihydroxybenzoate (DHB), from chorismate, and the subsequent condensation of three DHB molecules with three L-serine residues to form the final enterobactin molecule.
Pathway Intermediates and Enzymatic Conversions
The core intermediates and the enzymes that catalyze their conversion in the enterobactin biosynthesis pathway are as follows:
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Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate, a key branch-point metabolite in the shikimate pathway, to isochorismate. This isomerization is catalyzed by isochorismate synthase , the product of the entC gene.[2]
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Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB): Isochorismate is then converted to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate. This reaction is catalyzed by isochorismatase , a function of the N-terminal domain of the bifunctional EntB protein, encoded by the entB gene.
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DH-DHB to 2,3-dihydroxybenzoate (DHB): The intermediate 2,3-dihydro-2,3-dihydroxybenzoate is subsequently oxidized to the aromatic catechol, 2,3-dihydroxybenzoate. This dehydrogenation reaction is catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase , the product of the entA gene, and utilizes NAD⁺ as a cofactor.[1]
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Activation of DHB: The 2,3-dihydroxybenzoate molecule is then activated by adenylation, forming a 2,3-dihydroxybenzoyl-AMP intermediate. This reaction is catalyzed by 2,3-dihydroxybenzoate-AMP ligase , the product of the entE gene.[3]
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L-Serine Activation and Condensation: Concurrently, L-serine is activated and loaded onto the multienzyme complex. The EntF protein, a non-ribosomal peptide synthetase (NRPS), is responsible for the activation of L-serine and its subsequent condensation with the activated DHB molecules. The C-terminal aryl carrier protein (ArCP) domain of EntB is also involved in this assembly process.[3]
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Cyclization and Release: Finally, the three resulting N-(2,3-dihydroxybenzoyl)-L-serine monomers are cyclized in a head-to-tail fashion to form the macrolactone ring of enterobactin. This final step is also catalyzed by the EntF enzyme.
The overall pathway is a complex and highly coordinated process involving a series of enzymatic reactions and protein-protein interactions.
Quantitative Data
This section summarizes the available quantitative data for the enzymes of the enterobactin biosynthesis pathway. While comprehensive kinetic data for all enzymes is not fully available in the literature, the following tables provide a summary of the reported values.
Table 1: Kinetic Parameters of Enterobactin Biosynthesis Enzymes
| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source(s) |
| EntC | entC | Chorismate | 14 | 2.88 | 2.06 x 10⁵ | [4] |
| Isochorismate | 5 | 1.8 | 3.6 x 10⁵ | [4] | ||
| EntE | entE | 2,3-Dihydroxybenzoate | 2.5 ± 0.3 | 2.8 ± 0.1 | 1.12 x 10⁶ | [3] |
| ATP | 430 ± 30 | 2.8 ± 0.1 | 6.51 x 10³ | [3] | ||
| holo-EntB-ArCP | 2.9 ± 0.6 | 2.8 ± 0.1 | 9.66 x 10⁵ | [3] | ||
| EntF | entF | L-Serine | 260 | 12.67 | 4.87 x 10⁴ | [5] |
Note: kcat for EntF was converted from 760 min⁻¹.
Table 2: Other Quantitative Data
| Parameter | Enzyme/Protein | Value | Conditions | Source(s) |
| Dimer-Tetramer Self-Association KD | EntA | 12.3 µM | - | [6] |
| Seryl transfer rate to SrfB1 PCP | EntF | 0.5 min⁻¹ | in trans | |
| Seryl transfer rate to Ybt PCP1 | EntF | 0.01 min⁻¹ | in trans |
Note: While a 6-fold stimulation of EntE activity by EntA has been reported, specific kinetic parameters for EntA are not well-defined in the literature.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the enterobactin biosynthesis pathway.
Arnow Assay for Catechol Quantification
This colorimetric assay is used to detect and quantify the presence of catechols, such as 2,3-dihydroxybenzoate and enterobactin.
Materials:
-
0.5 N HCl
-
Nitrite-Molybdate Reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in deionized water)
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1 N NaOH
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Spectrophotometer
Procedure:
-
To 1.0 mL of the sample solution (e.g., culture supernatant), add 1.0 mL of 0.5 N HCl and mix.
-
Add 1.0 mL of the nitrite-molybdate reagent and mix.
-
Add 1.0 mL of 1 N NaOH and mix. A red color will develop in the presence of catechols.
-
Measure the absorbance of the solution at 515 nm.
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Quantify the catechol concentration by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid.
Purification of Recombinant His-tagged Enterobactin Biosynthesis Enzymes from E. coli
The following is a general protocol for the purification of His-tagged Ent proteins. Specific optimization may be required for each enzyme.
Materials:
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E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the His-tagged Ent protein.
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Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Sonicator
-
Centrifuge
-
Chromatography columns
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the E. coli expression strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Analysis and Storage:
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., containing glycerol for long-term storage at -80°C).
-
LC-MS/MS for Quantification of Enterobactin and Intermediates
This protocol provides a general framework for the analysis of enterobactin and its precursors. Method development and optimization are crucial for accurate quantification.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Standards for enterobactin and each intermediate
Procedure:
-
Sample Preparation:
-
Centrifuge bacterial cultures to pellet the cells.
-
Acidify the supernatant with formic acid.
-
Perform liquid-liquid extraction with a solvent such as ethyl acetate.
-
Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Separate the compounds using a gradient of Solvent A and Solvent B. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute the compounds of interest.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes.
-
Develop a Multiple Reaction Monitoring (MRM) method for each compound. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation).
-
Optimize MS parameters such as collision energy and declustering potential for each MRM transition to maximize sensitivity.
-
-
Quantification:
-
Generate a standard curve for each analyte using known concentrations of the pure compounds.
-
Quantify the amount of each intermediate in the samples by comparing their peak areas to the standard curves.
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Visualizations
The following diagrams illustrate the enterobactin biosynthesis pathway and a typical experimental workflow for enzyme purification.
Figure 1. The enterobactin biosynthesis pathway, from chorismate to the final enterobactin molecule.
Figure 2. A generalized workflow for the purification of His-tagged enterobactin biosynthetic enzymes.
Conclusion
The enterobactin biosynthesis pathway represents a validated and attractive target for the development of novel antibacterial agents. A thorough understanding of the pathway's intermediates, the enzymes involved, and their kinetics is crucial for the rational design of inhibitors. While significant progress has been made in characterizing this pathway, further research is needed to fully elucidate the kinetic parameters of all the enzymes and to develop standardized protocols for the quantification of all pathway intermediates. This technical guide provides a solid foundation for researchers and drug development professionals working in this important area.
References
- 1. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic adenylation of 2,3-dihydroxybenzoate is enhanced by a protein-protein interaction between Escherichia coli 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) and 2,3-dihydroxybenzoate-AMP ligase (EntE). | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
